Autotaxin-IN-3 is a compound designed as an inhibitor of autotaxin, an enzyme that produces lysophosphatidic acid from lysophosphatidylcholine. Autotaxin plays a significant role in various physiological and pathological processes, including inflammation, cancer progression, and fibrosis. The inhibition of autotaxin is of great interest in therapeutic contexts, particularly for diseases where lysophosphatidic acid signaling contributes to disease pathology.
Autotaxin-IN-3 is classified as a small molecule inhibitor targeting the autotaxin enzyme. It was developed through structure-based drug design methodologies, which involved optimizing lead compounds to enhance their inhibitory potency and selectivity against autotaxin while minimizing undesirable properties such as solubility and metabolic stability.
The synthesis of Autotaxin-IN-3 typically involves multiple steps, including:
The synthetic route may involve reactions such as:
The molecular structure of Autotaxin-IN-3 can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy. These methods provide insights into the three-dimensional arrangement of atoms within the molecule and its interaction with the autotaxin enzyme.
Key structural features often include:
Autotaxin-IN-3 undergoes specific chemical reactions during its synthesis and when interacting with the autotaxin enzyme:
Characterization of these reactions can involve kinetic assays to measure the inhibitory potency (IC50 values) against autotaxin, as well as stability assays to assess how quickly the compound is metabolized in vivo.
Autotaxin-IN-3 inhibits the enzymatic activity of autotaxin by binding to its active site. This prevents the conversion of lysophosphatidylcholine into lysophosphatidic acid, thereby reducing levels of this bioactive lipid that can promote cell proliferation, migration, and survival in pathological conditions.
Studies may employ biochemical assays to quantify the reduction in lysophosphatidic acid production upon treatment with Autotaxin-IN-3, demonstrating its efficacy as an inhibitor.
Relevant analyses might include logP values (partition coefficient), which indicate lipophilicity and potential for cellular uptake.
Autotaxin-IN-3 is primarily researched for its potential applications in:
Research continues into optimizing Autotaxin-IN-3 for clinical applications, focusing on enhancing its pharmacological properties while ensuring safety and efficacy through preclinical models.
Autotaxin (ATX), a secreted glycoprotein with lysophospholipase D (LysoPLD) activity, catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to generate lysophosphatidic acid (LPA)—a bioactive lipid mediator implicated in cancer metastasis, fibrosis, and neuropathic pain [2] [4]. The LysoPLD active site features a bimetallic zinc center within a hydrophobic pocket and an adjacent tunnel-like cavity that accommodates lipid substrates [2] [8]. Autotaxin-IN-3 (compound 33 from patent WO2018212534A1) was designed to exploit this complex architecture through three synergistic strategies:
Table 1: Key Structural Elements of Autotaxin-IN-3 Targeting the LysoPLD Active Site
Structural Region | Chemical Moiety | Target Interaction | Biological Role |
---|---|---|---|
Zinc-binding core | Triazolopyridazine | Coordination with Zn²⁺ ions | Disruption of catalytic activity |
Hydrophobic substituent | 2-Indanyl group | Van der Waals forces with Val286/Phe275 | Substrate mimicry |
Solvent-facing linker | Morpholinocarbonyl bridge | Hydrogen bonding with Thr209 | Steric blockade of LPC access tunnel |
This multi-point binding strategy resulted in an IC₅₀ of 2.4 nM against recombinant human ATX, significantly outperforming first-generation lipid-mimetic inhibitors (e.g., BrP-LPA, IC₅₀ ~100 nM) [1] [6]. Unlike non-specific metal chelators (e.g., EDTA), the design achieved selective inhibition without disrupting other metalloenzymes [8] [10].
The optimization of Autotaxin-IN-3 focused on balancing potency, selectivity, and drug-like properties through systematic scaffold modulation. Key SAR insights include:
Table 2: SAR Analysis of Autotaxin-IN-3 Analogues
Modification Site | Variant Tested | IC₅₀ (nM) | Selectivity vs. ENPP1 | Key Observation |
---|---|---|---|---|
Core scaffold | Triazolopyridazine | 2.4 | >500-fold | Optimal zinc chelation |
Imidazopyridazine | 48 | 200-fold | Reduced metal affinity | |
Hydrophobic substituent | 2-Indanyl | 2.4 | >500-fold | Ideal hydrophobic fit |
Phenyl | 120 | 300-fold | Weaker van der Waals interactions | |
Zinc-binding group | Carboxylic acid | 2.4 | >500-fold | Balanced potency/stability |
Tetrazole | 5.1 | 450-fold | Improved potency, poor metabolism | |
Solvent-facing linker | Morpholinocarbonyl | 2.4 | >500-fold | Optimal H-bonding/solubility |
Piperazinecarbonyl | 12 | >500-fold | Reduced cell permeability |
Notably, Autotaxin-IN-3 adopts a unique "three-point lock" binding mode confirmed by X-ray crystallography (PDB: 7G6F), where simultaneous zinc coordination, hydrophobic filling, and tunnel occlusion prevent substrate entry [5] [8]. This contrasts with non-zinc-binding inhibitors (e.g., quinazolinones), which rely exclusively on allosteric tunnel blockade [5].
Patent WO2018212534A1, filed in 2018, claims a family of triazolopyridazine derivatives as potent ATX inhibitors, with Autotaxin-IN-3 (compound 33) as a lead molecule [3] [6] [9]. The patent’s novelty centers on three aspects:
Specificity Enhancements: The patent emphasizes >500-fold selectivity over ENPP1–3 isoforms, achieved by exploiting subtle differences in the hydrophobic channel topology (e.g., Leu213 in ATX vs. Phe361 in ENPP1) [9].
Therapeutic Scope: Claims include methods for treating cancer, fibrosis, pruritus, and cardiovascular diseases by suppressing plasma LPA levels by >80% at 10 mg/kg doses [3] [9]. This contrasts with earlier patents focused solely on oncology [10].
Table 3: Key Compounds Claimed in WO2018212534A1
Compound No. | Core Structure | R Group | IC₅₀ (nM) | Plasma LPA Reduction |
---|---|---|---|---|
8 | Triazolopyridazine | 3,5-Difluorophenyl | 6.2 | 75% |
15 | Triazolopyridazine | 1-Naphthyl | 3.1 | 82% |
33 (Autotaxin-IN-3) | Triazolopyridazine | 2-Indanyl | 2.4 | 89% |
41 | Imidazopyridazine | 2-Indanyl | 38 | 51% |
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0